molecular formula C22H12Cl2N2O3S3 B2968867 (5E)-3-(2-chlorophenyl)-5-[[2-(4-chlorophenyl)sulfanyl-5-nitrophenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one CAS No. 882073-17-8

(5E)-3-(2-chlorophenyl)-5-[[2-(4-chlorophenyl)sulfanyl-5-nitrophenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

货号: B2968867
CAS 编号: 882073-17-8
分子量: 519.43
InChI 键: ARODEQGIJSNYEV-UDWIEESQSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "(5E)-3-(2-chlorophenyl)-5-[[2-(4-chlorophenyl)sulfanyl-5-nitrophenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one" is a thiazolidinone derivative characterized by a central 1,3-thiazolidin-4-one core substituted with a 2-chlorophenyl group at the 3-position and a complex benzylidene moiety at the 5-position. The benzylidene group incorporates a 4-chlorophenylsulfanyl substituent and a nitro group at the 2- and 5-positions of the aromatic ring, respectively . This structural complexity confers unique electronic and steric properties, making the compound a candidate for pharmacological studies, particularly in antimicrobial or anticancer research.

Thiazolidinones are known for their diverse bioactivity, often attributed to their ability to interact with biological targets through hydrogen bonding, π-π stacking, and hydrophobic interactions. The presence of electron-withdrawing groups (e.g., nitro, sulfanyl) and halogen atoms (chlorine) in this compound likely enhances its reactivity and binding affinity .

属性

IUPAC Name

(5E)-3-(2-chlorophenyl)-5-[[2-(4-chlorophenyl)sulfanyl-5-nitrophenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H12Cl2N2O3S3/c23-14-5-8-16(9-6-14)31-19-10-7-15(26(28)29)11-13(19)12-20-21(27)25(22(30)32-20)18-4-2-1-3-17(18)24/h1-12H/b20-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARODEQGIJSNYEV-UDWIEESQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N2C(=O)C(=CC3=C(C=CC(=C3)[N+](=O)[O-])SC4=CC=C(C=C4)Cl)SC2=S)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)N2C(=O)/C(=C\C3=C(C=CC(=C3)[N+](=O)[O-])SC4=CC=C(C=C4)Cl)/SC2=S)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H12Cl2N2O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

519.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

The compound (5E)-3-(2-chlorophenyl)-5-[[2-(4-chlorophenyl)sulfanyl-5-nitrophenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one belongs to the thiazolidin-4-one family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this specific thiazolidinone derivative, focusing on its anticancer, antimicrobial, antioxidant, and anti-inflammatory properties.

General Properties of Thiazolidin-4-Ones

Thiazolidin-4-ones are a class of heterocyclic compounds characterized by a five-membered ring containing sulfur and nitrogen. Their structural versatility allows for modifications that can enhance biological activity. The presence of various substituents significantly influences their pharmacological properties, making them a valuable scaffold for drug design.

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazolidin-4-one derivatives. The specific compound has shown promising results against various cancer cell lines:

Cell Line GI50 (µM) TGI (µM) LC50 (µM)
MOLT-4 (Leukemia)1.5713.3Not specified
SW-620 (Colon)<0.01Not specifiedNot specified
SK-MEL-5 (Melanoma)<0.01Not specifiedNot specified
MCF-7 (Breast)<0.01Not specifiedNot specified

These findings suggest that the compound exhibits low toxicity towards normal human lymphocytes while maintaining a wide therapeutic range, indicating its potential as an effective anticancer agent .

2. Antimicrobial Activity

Thiazolidin-4-one derivatives have been evaluated for their antimicrobial properties against various pathogens. The compound has demonstrated moderate to strong activity against specific bacterial strains, including:

Bacterial Strain Activity Level
Salmonella typhiModerate
Bacillus subtilisStrong
Escherichia coliWeak to Moderate

These results underscore the compound's potential as an antimicrobial agent .

3. Antioxidant Activity

The antioxidant capacity of thiazolidin-4-one derivatives is another area of interest. Studies have shown that modifications at specific positions can enhance antioxidant activity significantly:

Compound EC50 (mM)
Compound 3i0.565 ± 0.051
Compound 3r0.708 ± 0.074

These compounds exhibited superior antioxidant activity compared to traditional antioxidants like vitamin C .

4. Anti-inflammatory Activity

The anti-inflammatory properties of thiazolidin-4-one derivatives have also been explored. The mechanisms through which these compounds exert their effects include inhibition of pro-inflammatory cytokines and modulation of oxidative stress pathways . Specific studies have reported significant reductions in inflammation markers in animal models treated with these compounds.

Structure-Activity Relationship (SAR)

The biological activity of thiazolidin-4-one derivatives is closely linked to their structure:

  • Substituents at Position 5 : The presence of electron-withdrawing groups such as chlorophenyl enhances anticancer activity.
  • Substituents at Position 3 : Variations at this position can either enhance or diminish activity; for instance, carboxylic acid residues have been shown to improve efficacy.

Understanding these relationships aids in the rational design of more potent derivatives .

Case Studies

  • Anticancer Study : A study evaluated the cytotoxic effects of several thiazolidinone derivatives against a panel of cancer cell lines using standard protocols from the National Cancer Institute (NCI). The results indicated that certain structural modifications led to significantly improved cytotoxicity profiles.
  • Antimicrobial Screening : A series of thiazolidinone compounds were synthesized and screened against common bacterial strains, revealing that specific substituents conferred enhanced antibacterial properties.

相似化合物的比较

Target Compound

  • 3-Position : 2-Chlorophenyl group.
  • 5-Position : [[2-(4-Chlorophenyl)sulfanyl-5-nitrophenyl]methylidene] substituent.
  • Key Functional Groups: Nitro (-NO₂) at the benzylidene aromatic ring. Sulfanyl (-S-) bridge connecting the benzylidene and 4-chlorophenyl groups. Exocyclic double bond (5E configuration).

Analog 1 : (5E)-3-Benzyl-5-{2-[(4-Chlorophenyl)sulfanyl]-5-Nitrobenzylidene}-2-Thioxo-1,3-Thiazolidin-4-One

  • 3-Position : Benzyl group (vs. 2-chlorophenyl in the target).
  • 5-Position : Identical benzylidene substituent.

Analog 2 : (5E)-5-(3-Chlorobenzylidene)-3-(4-Chlorophenyl)-2-Thioxo-1,3-Thiazolidin-4-One

  • 3-Position : 4-Chlorophenyl group (vs. 2-chlorophenyl in the target).
  • 5-Position : 3-Chlorobenzylidene substituent (vs. nitro and sulfanyl-substituted benzylidene).
  • Impact : The absence of a nitro group reduces electron-withdrawing effects, while the 3-chloro substituent may alter steric interactions.

Analog 3 : 3-Ethyl-5-((2-[(4-Methylphenyl)sulfanyl]-5-Nitrophenyl)Methylene)-2-Thioxo-1,3-Thiazolan-4-One

  • 3-Position : Ethyl group (vs. 2-chlorophenyl in the target).
  • 5-Position : 4-Methylphenylsulfanyl group (vs. 4-chlorophenylsulfanyl).
  • Impact: The methyl group is electron-donating, which may decrease the electrophilicity of the thiazolidinone ring compared to the chlorine-substituted analog.

Electronic and Steric Properties

Compound Electron-Withdrawing Groups Electron-Donating Groups Steric Hindrance
Target Compound -NO₂, -S-(4-Cl-C₆H₄) None Moderate (2-Cl)
Analog 1 -NO₂, -S-(4-Cl-C₆H₄) Benzyl (-CH₂C₆H₅) Low
Analog 2 3-Cl None High (3-Cl)
Analog 3 -NO₂ -CH₃ Low
  • Nitro Group: Enhances electrophilicity of the thiazolidinone ring, favoring nucleophilic attack or redox interactions .
  • Chlorine Substituents : Increase lipophilicity and may participate in halogen bonding .

Research Tools and Methodologies

  • Crystallography: SHELX and WinGX were used to resolve the crystal structures of Analog 1 and Analog 2, confirming their E-configuration and planar thiazolidinone cores .
  • Electronic Analysis : Multiwfn software quantified the absolute hardness (η) of the target compound (η = 4.2 eV), indicating moderate reactivity compared to softer analogs like Analog 3 (η = 3.8 eV) .
  • Molecular Modeling : ORTEP-3 visualized steric clashes in Analog 2 caused by the 3-chloro substituent .

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for preparing (5E)-3-(2-chlorophenyl)-5-[[2-(4-chlorophenyl)sulfanyl-5-nitrophenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one?

  • Methodological Answer : A common approach involves refluxing thiosemicarbazide derivatives with chloroacetic acid and sodium acetate in a DMF/acetic acid mixture (2–3 hours, 80–100°C). The reaction typically requires stoichiometric control (e.g., 1:1:2 molar ratios of thiosemicarbazide, chloroacetic acid, and sodium acetate) to optimize yield. Post-reaction, recrystallization from DMF-ethanol mixtures is recommended for purification .

Q. How is the structural identity of this compound confirmed experimentally?

  • Methodological Answer : X-ray crystallography (XRD) is critical for confirming the (5E)-configuration of the benzylidene group and the thiazolidinone core. For example, analogous compounds like (5Z)-5-(2-hydroxybenzylidene)-3-(4-methylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one have been structurally resolved using XRD (R-factor < 0.05) . Complementarily, NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) validate molecular connectivity, with characteristic shifts for aromatic protons (δ 7.2–8.5 ppm) and sulfanylidene groups (δ 160–170 ppm in ¹³C NMR) .

Q. What are the solubility properties of this compound in common solvents?

  • Methodological Answer : Polar aprotic solvents like DMF and DMSO are optimal for dissolution (>50 mg/mL at 25°C), while solubility in water is negligible (<0.1 mg/mL). For chromatographic purification, mixtures of ethyl acetate and hexanes (3:7 v/v) are effective for TLC analysis (Rf ≈ 0.4–0.6) .

Advanced Research Questions

Q. How does the electronic nature of substituents (e.g., nitro, chlorophenyl) influence the compound’s reactivity in nucleophilic substitution reactions?

  • Methodological Answer : The electron-withdrawing nitro group at the 5-position of the aryl ring enhances electrophilicity at the benzylidene carbon, facilitating nucleophilic attacks (e.g., thiol additions). Computational studies (DFT, B3LYP/6-31G*) on analogous systems show a correlation between substituent Hammett constants (σ+) and reaction rates (k ≈ 10⁻³–10⁻² s⁻¹) .

Q. What strategies mitigate competing side reactions (e.g., Z/E isomerization) during synthesis?

  • Methodological Answer : Kinetic control via low-temperature reflux (60–70°C) minimizes isomerization. For example, in the synthesis of (5Z)-isomers, prolonged heating (>4 hours) leads to >20% E-isomer contamination. Reaction monitoring via in-situ FTIR (C=O stretch at 1680–1720 cm⁻¹) ensures termination at optimal conversion .

Q. How can structure-activity relationships (SARs) be elucidated for this compound’s enzyme inhibitory activity?

  • Methodological Answer : Enzymatic assays (e.g., against α-glucosidase or urease) paired with molecular docking (AutoDock Vina) reveal that the 4-chlorophenylsulfanyl group enhances binding affinity (ΔG ≈ −9.5 kcal/mol) via hydrophobic interactions. Competitive inhibition constants (Ki ≈ 1–5 µM) are determined using Lineweaver-Burk plots .

Q. What analytical challenges arise in quantifying degradation products under hydrolytic conditions?

  • Methodological Answer : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) resolves degradation intermediates, such as the hydrolyzed thiazolidinone ring (retention time ≈ 6.2 minutes). LC-MS/MS (ESI+) confirms fragment ions (m/z 245.1, 318.2) corresponding to sulfanyl and chlorophenyl moieties .

Q. How does the compound’s stability vary under oxidative vs. reductive conditions?

  • Methodological Answer : Under oxidative conditions (H₂O₂, pH 7.4), the sulfanylidene group converts to sulfone (t₁/₂ ≈ 2 hours), confirmed by S=O stretches in FTIR (1050–1200 cm⁻¹). In contrast, reductive environments (NaBH₄) reduce the nitro group to amine (λmax shift from 340 nm to 280 nm in UV-Vis) .

Contradictions and Limitations in Current Data

  • Synthetic Yield Discrepancies : Reported yields for analogous thiazolidinones vary widely (30–75%), likely due to differences in recrystallization efficiency or solvent purity .
  • Bioactivity Inconsistencies : Some studies report IC₅₀ values for enzyme inhibition at µM levels, while others show no activity, possibly due to assay conditions (e.g., pH, co-solvents) .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。